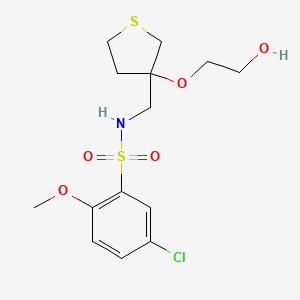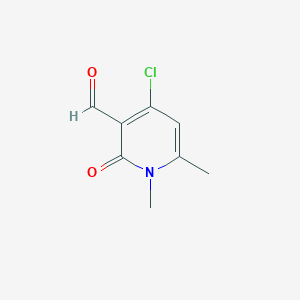![molecular formula C17H23NO3 B2530999 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide CAS No. 900007-15-0](/img/structure/B2530999.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide" is not directly mentioned in the provided papers. However, the papers discuss various spiro compounds and their synthesis, which can provide insights into the synthesis and properties of related compounds. Spiro compounds are a class of organic compounds that contain a spiro-connected cyclic system, which can impart unique physical and chemical properties to the molecule .
Synthesis Analysis
The synthesis of spiro compounds can be achieved through multicomponent reactions, as demonstrated in the synthesis of 1,7-diazaspiro[4.4]nonane-2,6-dione derivatives using a four-component reaction involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines . The reaction conditions, such as the solvent and the order of reagent addition, can significantly influence the outcome of the reaction, leading to different products . Additionally, microwave-assisted synthesis has been employed for the preparation of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, indicating that modern synthetic techniques can be utilized to enhance the efficiency of spiro compound synthesis .
Molecular Structure Analysis
The molecular structure of spiro compounds can be characterized using various analytical techniques. For instance, the structure of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was elucidated using elemental analysis, IR, UV-vis spectra, and X-ray diffraction analysis . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to optimize the geometrical structure and predict vibrational frequencies and electronic absorption spectra, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Spiro compounds can participate in various chemical reactions, including cyclocondensation and cycloaddition reactions. The construction of polyfunctionalized spiro compounds, such as 2,4-dioxa-8-azaspiro[5.5]undec-9-enes, can be achieved through domino [2+2+2] cycloaddition reactions, which involve sequential nucleophilic addition, Michael addition, and annulation processes . The stereochemistry of the resulting spiro compounds can be determined through single-crystal structure analysis, and the diastereoselectivity of the reactions can be studied using DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. For example, the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were examined, with some derivatives showing significant anti-seizure properties in animal models . The influence of these compounds on GABA(A) receptors was also investigated to understand their mechanism of action . Additionally, the anti-inflammatory activities of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids were evaluated, with some derivatives exhibiting higher activity than aspirin . The lipophilic properties of these compounds were determined using RP-HPLC, and a QSAR analysis was performed to predict the potential of new derivatives as anti-inflammatory agents .
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-5-6-14(9-13(12)2)16(19)18-10-15-11-20-17(21-15)7-3-4-8-17/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBXRGPNFGVJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

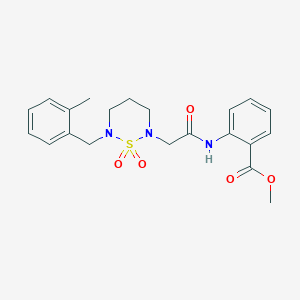
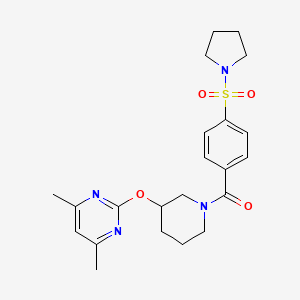
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
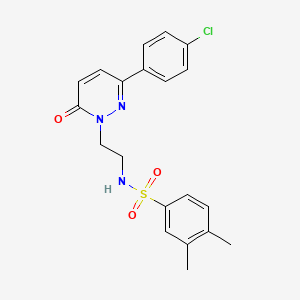
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
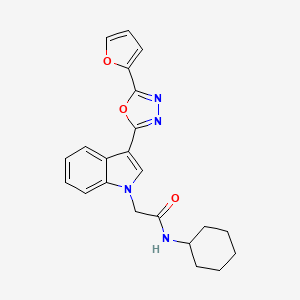
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
